2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene
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Overview
Description
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to various targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(trifluoromethyl)aniline
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Uniqueness
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H10BrF5O |
---|---|
Molecular Weight |
381.13 g/mol |
IUPAC Name |
2-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C15H10BrF5O/c1-7-3-10(4-8(2)13(7)16)22-14-11(17)5-9(6-12(14)18)15(19,20)21/h3-6H,1-2H3 |
InChI Key |
RFAVPTPKLOCXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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